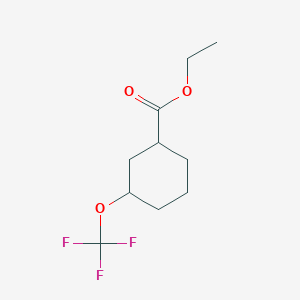
Ethyl3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to an ethyl ester group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Molecular dynamics simulations and experimental studies help elucidate these interactions and the resulting biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate can be compared with other trifluoromethoxylated compounds, such as:
- Methyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Propyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Butyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the ester group.
Propiedades
Fórmula molecular |
C10H15F3O3 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h7-8H,2-6H2,1H3 |
Clave InChI |
LKFXVDNJNNKIKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


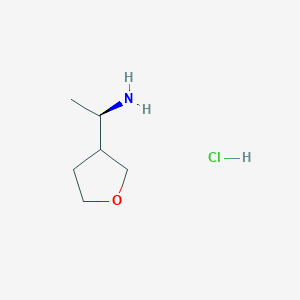
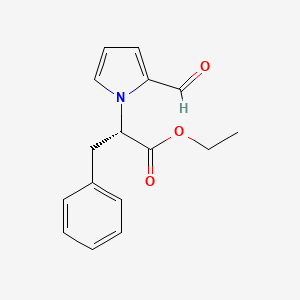
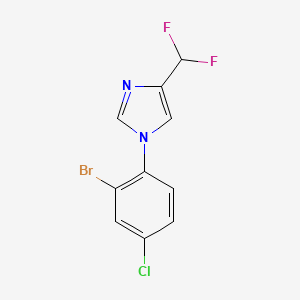
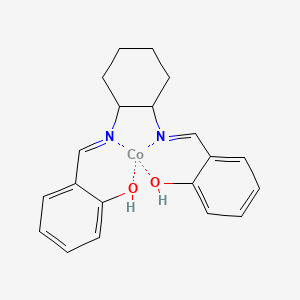
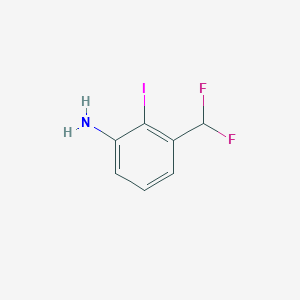
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
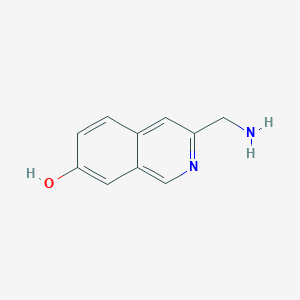
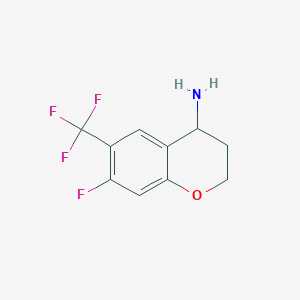
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
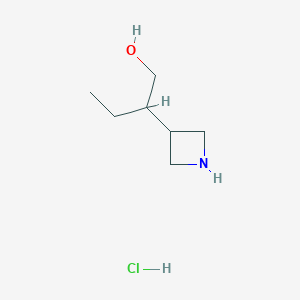
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
